N-Allyl-9H-purin-6-amine

Vue d'ensemble

Description

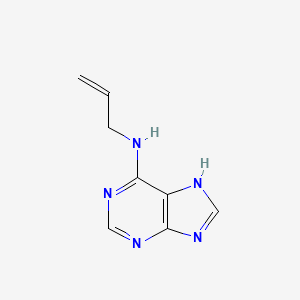

N-Allyl-9H-purin-6-amine, also known as 9-allyl-9H-purin-6-amine, is a purine derivative with the molecular formula C8H9N5. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. The presence of an allyl group at the nitrogen-9 position distinguishes it from other purine derivatives, potentially imparting unique chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Allyl-9H-purin-6-amine typically involves the reaction of 6-chloropurine with allylamine. This reaction can be carried out in polar solvents such as ethanol or dimethylformamide, often in the presence of a base like triethylamine to facilitate the nucleophilic substitution of the chlorine atom by the allylamine group . The reaction conditions generally include heating the mixture to reflux to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N-Allyl-9H-purin-6-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The allyl group can participate in nucleophilic substitution reactions, particularly under basic conditions.

Oxidation: The compound can be oxidized to form corresponding oxides, although specific conditions and reagents for this reaction are less commonly reported.

Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include bases such as triethylamine or potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

Major Products:

Nucleophilic Substitution: Products depend on the nucleophile used; for example, substitution with a thiol group would yield a thioether derivative.

Oxidation and Reduction: The products would be the corresponding oxidized or reduced forms of the allyl group.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₈H₉N₅

- Molecular Weight : Approximately 175.086 g/mol

- Structural Similarity : Shares structural characteristics with adenine, a key nucleobase in DNA and RNA.

Medicinal Chemistry Applications

- Anticancer Activity

-

Antiviral Properties

- The compound may also possess antiviral properties, particularly against viruses that utilize nucleic acid metabolism for replication. This aspect is under investigation to determine its efficacy in treating viral infections .

-

Enzyme Inhibition

- This compound has been studied for its interactions with enzymes involved in nucleotide metabolism. It has shown potential as an inhibitor of aldose reductase (ALR), which is linked to diabetic complications. Derivatives of 9H-purin-6-amine have been synthesized and evaluated for their potency as ALR inhibitors, demonstrating submicromolar IC50 values .

Case Studies and Research Findings

Potential in Drug Development

This compound's structural features enable it to serve as a scaffold for designing novel drugs targeting various diseases. Its ability to mimic natural nucleobases positions it as a candidate for developing nucleoside analogs that can modulate biological processes such as DNA replication and transcription.

Mécanisme D'action

The mechanism of action of N-Allyl-9H-purin-6-amine involves its interaction with nucleic acids and enzymes. The allyl group can enhance the compound’s ability to bind to specific molecular targets, potentially inhibiting or modulating their activity. For example, it may interact with enzymes involved in DNA replication or repair, thereby affecting cellular processes .

Comparaison Avec Des Composés Similaires

Adenine: A fundamental nucleobase in DNA and RNA, differing by the absence of the allyl group.

6-Chloropurine: A precursor in the synthesis of N-Allyl-9H-purin-6-amine, with a chlorine atom at the 6-position instead of an amine group.

9-Benzyl-9H-purin-6-amine: Another purine derivative with a benzyl group at the nitrogen-9 position, used in similar research contexts.

Uniqueness: this compound’s uniqueness lies in the presence of the allyl group, which can confer distinct reactivity and biological activity compared to other purine derivatives. This structural modification can influence the compound’s interaction with biological targets, potentially leading to novel therapeutic applications .

Activité Biologique

N-Allyl-9H-purin-6-amine, also known as 9-(2-propenyl)adenine, is a purine derivative with significant biological activity. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its interactions with various biological systems, particularly its potential therapeutic applications.

- Molecular Formula : C₈H₉N₅

- Molecular Weight : Approximately 175.19 g/mol

- Topological Polar Surface Area : 69.6 Ų

- Hydrogen Bond Donor Count : 1

The structure of this compound features an allyl group at the 9-position of the purine ring, which enhances its biological activity by potentially increasing binding affinity to molecular targets.

This compound exhibits its biological effects primarily through:

- Interaction with Adenosine Receptors : The compound acts as an antagonist at the adenosine A2A receptor, with a binding affinity (Ki) reported at approximately 0.4 nM. This strong interaction suggests potential therapeutic applications in neurodegenerative diseases and certain cancers where modulation of adenosine signaling is beneficial.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in nucleic acid metabolism, including those necessary for DNA replication and repair, thereby affecting cellular processes.

- Antiproliferative Effects : Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting its potential as an anti-cancer agent.

Biological Activities

This compound has been studied for several biological activities:

| Activity Type | Description |

|---|---|

| Adenosine Receptor Antagonism | Acts as a potent antagonist of the adenosine A2A receptor, influencing neurotransmission and cardiovascular functions. |

| Anticancer Activity | Demonstrated inhibitory effects on several cancer cell lines, indicating potential as a therapeutic agent. |

| Antiviral Properties | May interfere with viral replication processes that depend on nucleic acid metabolism. |

| Enzyme Inhibition | Potential to inhibit key enzymes such as aldose reductase, impacting glucose metabolism pathways. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Anticancer Properties :

- A study evaluated the compound's effects on various cancer cell lines, demonstrating significant antiproliferative activity compared to control groups. The mechanism was attributed to its ability to disrupt nucleic acid synthesis and function within cells.

-

Research on Enzyme Interaction :

- Investigations into the compound's interaction with aldose reductase revealed that it could effectively inhibit this enzyme, which is crucial in diabetic complications due to sorbitol accumulation. This suggests a dual role in both cancer therapy and diabetes management.

-

Adenosine Receptor Studies :

- The binding affinity studies indicated that this compound could serve as a valuable tool for understanding adenosine signaling pathways, particularly in neurodegenerative conditions where adenosine plays a critical role.

Propriétés

IUPAC Name |

N-prop-2-enyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-2-3-9-7-6-8(11-4-10-6)13-5-12-7/h2,4-5H,1,3H2,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESODIMBTPDRTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364394 | |

| Record name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-37-7 | |

| Record name | NSC17212 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)-7H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.